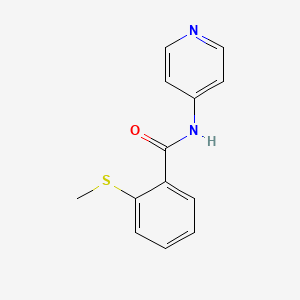

2-(methylthio)-N-4-pyridinylbenzamide

Description

2-(Methylthio)-N-4-pyridinylbenzamide is a benzamide derivative characterized by a methylthio (-SCH₃) substituent at the 2-position of the benzene ring and a pyridinyl group attached to the amide nitrogen. For example, the synthesis of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide (a related compound) involves condensation reactions between ortho-toluyl chloride, ammonium thiocyanate, and 2-amino-4-picoline, yielding 66% crystallized product . Such methods suggest that the target compound could be synthesized via analogous thiocyanate-mediated pathways.

Properties

IUPAC Name |

2-methylsulfanyl-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10/h2-9H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVUKSZCQFQJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Pathways

It is known that many compounds with similar structures can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Pharmacokinetics

It is known that many compounds with similar structures have moderate solubility in water and organic solvents, which can affect their bioavailability.

Result of Action

It is known that many compounds with similar structures can have various effects on cells, including altering cell signaling pathways, affecting cell metabolism, and modulating gene expression.

Action Environment

The action, efficacy, and stability of 2-(methylthio)-N-4-pyridinylbenzamide can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the compound’s stability and activity. Additionally, the compound’s action can be influenced by its concentration and the presence of its target molecules.

Comparison with Similar Compounds

Key Observations :

- The target compound is smaller and simpler than analogues like TAK 715 or Compound 22, which incorporate bulky substituents (e.g., thiazolyl, tert-butyl) that enhance molecular weight and complexity.

Functional Group Impact on Bioactivity

- This group is less polar than the carbamothioyl (-NH-CS-) moiety in 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, which may alter antibacterial efficacy .

- Thiazolyl : In TAK 715, this heterocycle is associated with kinase inhibition, suggesting divergent applications compared to the target compound’s inferred antibacterial role .

- tert-Butyl and Methoxy : Bulky groups in Compound 22 likely improve metabolic stability but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.